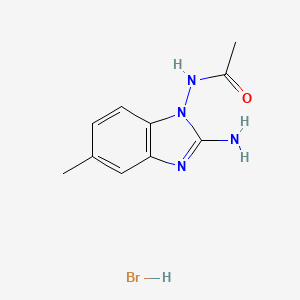
3-methyl-N'-(3-methylbutanoyl)butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N’-(3-methylbutanoyl)butanehydrazide is an organic compound with the molecular formula C₁₀H₂₀N₂O₂. It is a hydrazide derivative, characterized by the presence of a hydrazine functional group bonded to a butanoic acid derivative. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide typically involves the reaction of 3-methylbutanoyl chloride with 3-methylbutanehydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 3-methylbutanoyl chloride and 3-methylbutanehydrazide
Catalyst: Base such as triethylamine
Solvent: Anhydrous solvents like dichloromethane
Temperature: Controlled between 20°C to 40°C
Pressure: Atmospheric pressure
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N’-(3-methylbutanoyl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
3-methyl-N’-(3-methylbutanoyl)butanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. The hydrazide group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. The pathways involved include:
Nucleophilic attack: On electrophilic carbon atoms.
Complex formation: With metal ions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methylbutanoyl hydrazide
- N,N’-diisovaleryl hydrazine
- 3-methylbutanoic acid hydrazide
Uniqueness
3-methyl-N’-(3-methylbutanoyl)butanehydrazide is unique due to its dual methyl substitution, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Its ability to form stable complexes with metal ions also sets it apart from similar compounds.
Propiedades
Número CAS |
1530-52-5 |
|---|---|
Fórmula molecular |
C10H20N2O2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
3-methyl-N'-(3-methylbutanoyl)butanehydrazide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)5-9(13)11-12-10(14)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) |
Clave InChI |
XYBXIHSGHRYTRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NNC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


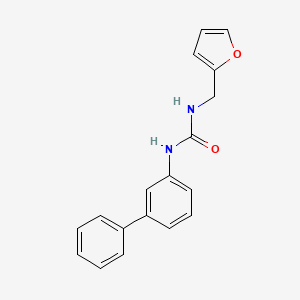
![6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
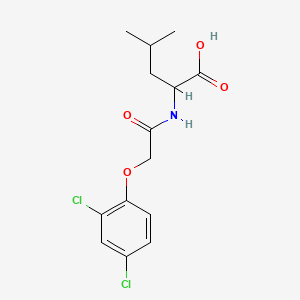
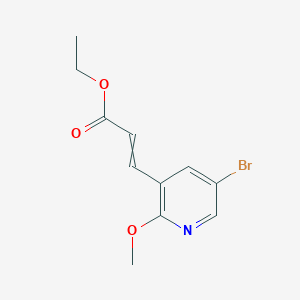

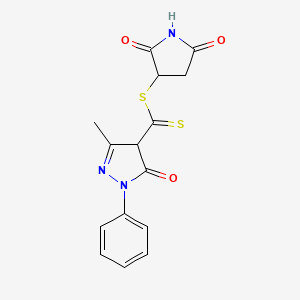
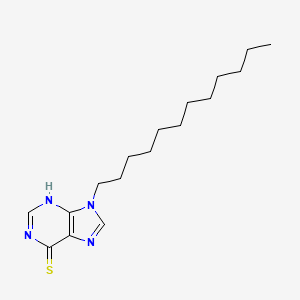
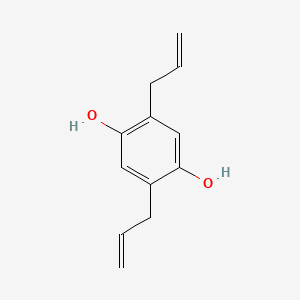
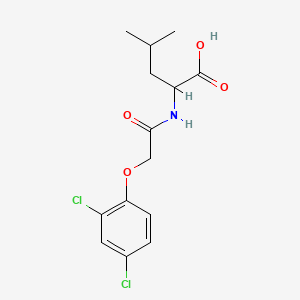
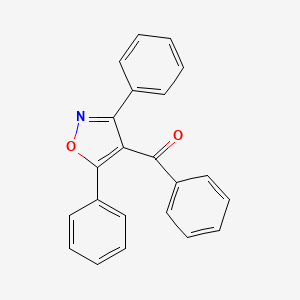
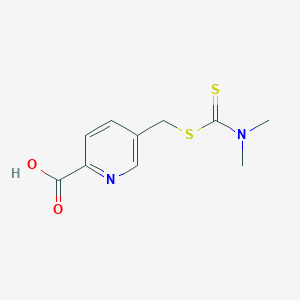
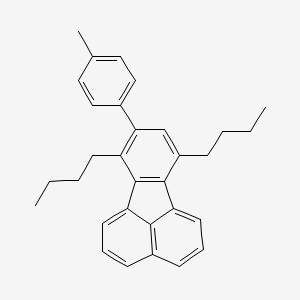
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
